Indazole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXVYTQDWMQVBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Record name | indazolium-3-carboxylate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196347 |

Source

|

| Record name | Indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4498-67-3 |

Source

|

| Record name | Indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4498-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1YOL9C0VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Indazole-3-Carboxylic Acid: Core Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole-3-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural features and chemical reactivity have positioned it as a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the fundamental properties, structure, and relevant biological interactions of this compound. It includes a detailed summary of its physicochemical and spectroscopic data, step-by-step experimental protocols for its synthesis and characterization, and a visual exploration of its interaction with the Calcium-Release Activated Calcium (CRAC) channel signaling pathway, a key target for therapeutic intervention.

Core Properties and Structure

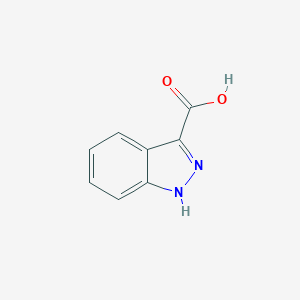

This compound, systematically named 1H-indazole-3-carboxylic acid, is a beige-colored powder. Its core structure consists of a bicyclic aromatic system where a benzene (B151609) ring is fused to a pyrazole (B372694) ring, with a carboxylic acid group substituted at the 3-position.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| IUPAC Name | 1H-indazole-3-carboxylic acid | [1] |

| Synonyms | 3-Carboxyindazole, Benzopyrazole-3-carboxylic acid | [1] |

| CAS Number | 4498-67-3 | [2] |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [2] |

| Appearance | Beige powder/colorless solid | [2] |

| Melting Point | 266-270 °C (with decomposition) | [3][4] |

| Solubility | Soluble in DMSO | [4] |

| pKa (Predicted) | 3.03 ± 0.10 | [4] |

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Chemical structure of 1H-indazole-3-carboxylic acid.

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the lithiation of 1H-indazole followed by quenching with carbon dioxide.

Materials:

-

1H-Indazole

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Dry tetrahydrofuran (B95107) (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1H-indazole in dry THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) to the stirred solution while maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Carefully add crushed dry ice to the reaction mixture in small portions.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Acidify the aqueous layer with HCl until the pH is acidic, leading to the precipitation of the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified this compound under vacuum.

Spectroscopic Characterization

Objective: To confirm the chemical structure by analyzing the proton signals.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard.

Data Acquisition:

-

Acquire the ¹H NMR spectrum at room temperature.

-

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Expected Spectrum: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H proton of the indazole ring, as well as the carboxylic acid proton. The aromatic protons will typically appear as multiplets in the range of δ 7.0-8.5 ppm. The N-H and carboxylic acid protons will appear as broad singlets at a lower field.

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

FTIR Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[5]

Data Acquisition:

-

Acquire the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

-

The spectral data is reported in wavenumbers (cm⁻¹).

Expected Spectrum: The spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the N-H stretch of the indazole ring (around 3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).[6]

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

Data Acquisition:

-

The analysis is typically performed using positive or negative ion mode ESI.

-

For positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 163.05.

-

For negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 161.03.

-

A full scan is typically acquired over a mass range of m/z 50-500.[7]

-

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern for further structural confirmation.

Biological Interactions: The CRAC Channel Signaling Pathway

Derivatives of this compound have been identified as potent inhibitors of the Calcium-Release Activated Calcium (CRAC) channels, which play a crucial role in calcium signaling in various cell types, including immune cells.[8]

Overview of the CRAC Channel Signaling Pathway

The activation of CRAC channels is a key event in store-operated calcium entry (SOCE), a process that replenishes intracellular calcium stores and generates sustained calcium signals. This pathway is initiated by the depletion of calcium from the endoplasmic reticulum (ER). The key molecular players are the ER-resident calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the pore-forming subunit of the CRAC channel in the plasma membrane, ORAI1.

Caption: The CRAC channel signaling pathway.

Mechanism of Inhibition by Indazole-3-Carboxamide Derivatives

Indazole-3-carboxamide derivatives have been shown to act as blockers of the ORAI1 channel, thereby inhibiting the influx of calcium into the cell. This action disrupts the downstream signaling events that are dependent on sustained intracellular calcium levels.

Caption: Inhibition of the ORAI1 channel by indazole-3-carboxamide derivatives.

Conclusion

This compound is a compound of significant academic and industrial importance. Its well-defined physicochemical properties and versatile reactivity make it a valuable starting material for the synthesis of novel compounds. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this molecule. Furthermore, the elucidation of the interaction of its derivatives with the CRAC channel signaling pathway highlights its potential for the development of new therapeutic agents targeting a range of diseases, including inflammatory and autoimmune disorders. This guide serves as a foundational resource for scientists and professionals engaged in the exploration and application of this compound and its derivatives.

References

- 1. This compound | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indazole-3-carboxylic acid | 4498-67-3 | FI57277 [biosynth.com]

- 3. This compound | CAS#:4498-67-3 | Chemsrc [chemsrc.com]

- 4. This compound | 4498-67-3 [chemicalbook.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. benchchem.com [benchchem.com]

- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

Discovery and synthesis of novel indazole-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Indazole-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole, or benzpyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure composed of a fused benzene (B151609) and pyrazole (B372694) ring.[1] This scaffold is of immense pharmacological importance, forming the core of numerous bioactive molecules.[1][2] While rarely occurring in nature, synthetic indazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties.[1][2][3] The structural versatility of the indazole nucleus allows for extensive functionalization, making it a "privileged scaffold" in medicinal chemistry.[1] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron (B54018), and the PARP inhibitor Niraparib, feature the indazole core, highlighting its significance in modern drug discovery.[1]

This compound and its derivatives are particularly valuable intermediates and bioactive molecules in their own right.[4][5] They serve as crucial building blocks for synthesizing a variety of pharmaceuticals.[4] This guide provides a technical overview of contemporary synthesis strategies, details the discovery of novel this compound derivatives for various therapeutic targets, and presents their biological evaluation, complete with experimental protocols, quantitative data, and visualizations of relevant pathways and workflows.

Core Synthesis Strategies

The synthesis of the indazole ring and its subsequent functionalization at the 3-position to yield carboxylic acid derivatives can be achieved through various methodologies. These range from classical condensation and cyclization reactions to modern metal-catalyzed cross-coupling strategies.[1][2]

A common starting point is the indazole ring itself, which can be protected and then carboxylated. A widely used method involves the protection of the indazole nitrogen with a group like 2-(trimethylsilyl)ethoxymethyl (SEM), followed by lithiation and reaction with carbon dioxide.[6][7] Subsequent deprotection yields the desired 1H-indazole-3-carboxylic acid. From this core structure, a multitude of derivatives, particularly amides and esters, can be synthesized through standard coupling and esterification reactions.

General Synthesis Workflow

The overall process for generating a library of indazole-3-carboxamide derivatives typically follows a logical progression from the core synthesis to diversification through amide bond formation.

Caption: General workflow for the synthesis of indazole-3-carboxamide derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of chemical synthesis. The following are representative protocols for the synthesis of 1H-indazole-3-carboxylic acid and its amide derivatives.

Protocol 1: Synthesis of 1H-Indazole-3-Carboxylic Acid (3)

This protocol describes the synthesis starting from SEM-protected indazole.[6][7]

-

Protection of Indazole (2): Indazole is first protected with (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl) to yield 1-SEM-indazole.

-

Carboxylation: To a solution of 1-SEM-indazole (11 g, 44.33 mmol) in dry THF (110 mL) at -78°C under a nitrogen atmosphere, n-BuLi (2.5 M in hexane, 19.49 mL, 48.76 mmol) is added dropwise. The mixture is stirred at this temperature for 30 minutes, warmed to 0°C for 10 minutes, and then re-cooled to -40°C.

-

CO2 gas is passed through the reaction mixture for 90 minutes at -40°C. The reaction is then quenched with a saturated ammonium (B1175870) chloride solution.

-

Deprotection: The protected acid intermediate is dissolved in a mixture of DMF (5 mL) and THF (50 mL) and treated with TBAF (1 M in THF). The reaction mixture is refluxed at 80°C for 4 hours.

-

Work-up: After evaporation of THF, the residue is basified with 10% NaHCO3 solution, washed with diethyl ether, and then acidified with a citric acid solution to precipitate the product. The solid is filtered and dried to afford 1H-indazole-3-carboxylic acid (3).[6]

Protocol 2: Synthesis of 1H-Indazole-3-Carboxylic Acid Methyl Ester (2)

This protocol outlines the esterification of the carboxylic acid.[8]

-

To a solution of 1H-Indazole-3-carboxylic acid (1) (4 g, 24.66 mmol) in methanol (B129727) (40 mL) at room temperature, a catalytic amount of H2SO4 is added.

-

The resulting solution is stirred at reflux temperature for 2 hours.

-

The methanol is evaporated under vacuum. The residue is treated with ice water (50 mL).

-

The precipitated product is extracted with Ethyl acetate (B1210297) (80 mL), washed with brine solution (50 mL), and dried over Na2SO4 to yield the methyl ester.[8]

Protocol 3: General Procedure for Amide Coupling

This protocol describes the synthesis of 1H-indazole-3-carboxamide derivatives (4a-n).[1][6]

-

To a solution of 1H-indazole-3-carboxylic acid (3) (0.1 g, 0.61 mmol) in DMF, add HOBT (0.1 g, 0.74 mmol), EDC·HCl (0.141 g, 0.74 mmol), and TEA (0.187 g, 1.85 mmol).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add the desired amine (R-NH2) (0.61 mmol) to the reaction mixture and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, pour ice water (20 mL) into the reaction mixture.

-

Extract the product with 10% Methanol in Chloroform (2 x 30 mL).

-

The combined organic layer is washed with 10% NaHCO3, brine solution, and dried over Na2SO4.

-

Evaporate the solvent and purify the compound by column chromatography to afford the final amide products.[6]

Biological Activities and Drug Discovery Applications

This compound derivatives have been investigated for a wide array of therapeutic applications, owing to their ability to interact with various biological targets.

Anticancer Activity

Many indazole derivatives are potent anticancer agents.[2][9] For example, compound 2f was shown to have potent growth inhibitory activity against several cancer cell lines.[9] It promotes apoptosis by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[9] Furthermore, it can decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in cancer cells.[9] Other derivatives have shown activity against VEGFR-2, a key target in angiogenesis.[2]

CRAC Channel Blockers and Anti-inflammatory Effects

A significant area of research has been the development of indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel.[10][11] The influx of extracellular calcium via the CRAC channel is critical for mast cell functions, and its aberrant activation contributes to numerous diseases, including autoimmune disorders and inflammation.[10] By modulating this channel, these compounds can stabilize mast cells and inhibit the release of pro-inflammatory mediators.

Structure-activity relationship (SAR) studies have revealed that the regiochemistry of the amide linker is critical for activity. Indazole-3-carboxamides (e.g., 12d ) actively inhibit calcium influx, whereas their reverse amide isomers are inactive.[10][11]

Signaling Pathway: CRAC Channel-Mediated Mast Cell Activation

The diagram below illustrates the signaling pathway inhibited by indazole-3-carboxamide CRAC channel blockers.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole-3-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole ring system, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets with high affinity and specificity. Within this class, derivatives of indazole-3-carboxylic acid and its corresponding carboxamides have garnered significant attention, leading to the development of potent modulators of various enzymes and receptors. These compounds have shown remarkable therapeutic potential across multiple disease areas, including oncology, inflammation, and neurology.

This technical guide provides a comprehensive overview of the principal biological activities associated with the this compound scaffold. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows to serve as a critical resource for researchers engaged in the design and development of novel therapeutics based on this versatile core.

Core Biological Activities and Mechanisms of Action

This compound derivatives have been identified as potent inhibitors and modulators of several key cellular targets. The primary activities explored in this guide are their roles as anticancer, anti-inflammatory, and neuroprotective agents.

Anticancer Activity

The indazole-3-carboxamide moiety is a cornerstone of several targeted anticancer therapies. Its activity stems from the inhibition of critical protein kinases involved in tumor growth, proliferation, and metastasis.

PAK1 is a serine/threonine kinase that acts as a crucial node in signaling pathways downstream of Rho GTPases like Cdc42 and Rac1.[1] Its aberrant activation is linked to cancer cell proliferation, migration, and invasion.[2][3] 1H-indazole-3-carboxamide derivatives have been identified as a potent class of PAK1 inhibitors.[2][3]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of PAK1. This binding event prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes cell motility and survival. The indazole core often forms key hydrogen bonds within the hinge region of the ATP-binding pocket, while the carboxamide linker allows for the introduction of various substituents to explore interactions with other regions of the enzyme, enhancing both potency and selectivity.[2]

Signaling Pathway:

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[4][5] Several indazole-based compounds, including the FDA-approved drug Axitinib, are potent VEGFR-2 inhibitors.

Mechanism of Action: By blocking the ATP-binding site of the VEGFR-2 kinase domain, indazole derivatives prevent its autophosphorylation and subsequent activation. This halts the downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are essential for endothelial cell proliferation, migration, and survival.[5]

Signaling Pathway:

PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to synthetic lethality, making PARP inhibitors a valuable class of anticancer drugs. Indazole-3-carboxamide derivatives have been developed as effective PARP-1 inhibitors.[1]

Mechanism of Action: These derivatives act by competing with the natural substrate NAD+ in the catalytic domain of PARP-1. By preventing the synthesis of poly(ADP-ribose) chains, they trap PARP-1 on damaged DNA, leading to the accumulation of cytotoxic DNA double-strand breaks during replication, which cannot be repaired in homologous recombination-deficient cancer cells.[1]

Anti-Inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Indazole-3-carboxamides have demonstrated potent anti-inflammatory effects through the modulation of calcium signaling in immune cells.

CRAC channels are highly calcium-selective ion channels essential for store-operated calcium entry (SOCE) in various non-excitable cells, including immune cells like mast cells and T lymphocytes. Aberrant CRAC channel activation contributes to inflammatory and autoimmune disorders.[6]

Mechanism of Action: Indazole-3-carboxamide derivatives have been identified as potent CRAC channel blockers.[6] Depletion of endoplasmic reticulum (ER) calcium stores triggers the STIM1 protein to aggregate and translocate to the plasma membrane, where it activates the Orai1 channel, the pore-forming unit of the CRAC channel. This activation leads to a sustained influx of Ca2+. The indazole inhibitors block this influx, thereby suppressing the downstream Ca2+-dependent activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which is critical for the production of pro-inflammatory cytokines.[6][7] The specific regiochemistry of the 3-carboxamide linker is critical for this inhibitory activity.[6]

Signaling Pathway:

Neuroprotective and Neuromodulatory Activity

The α7 nAChR is a ligand-gated ion channel highly permeable to calcium, which is expressed in the central nervous system and implicated in cognitive functions like memory and attention.[8][9] Dysfunction of this receptor is associated with neurological disorders such as Alzheimer's disease and schizophrenia. This compound derivatives have been developed as partial agonists for the α7 nAChR.[8]

Mechanism of Action: By binding to and activating the α7 nAChR, these compounds facilitate the influx of calcium into neurons. This influx can modulate neurotransmitter release and activate downstream signaling pathways, such as the PI3K-Akt pathway, which are involved in promoting neuronal survival and synaptic plasticity. As partial agonists, they provide a balanced level of receptor activation, which can be advantageous in avoiding the receptor desensitization often seen with full agonists.[8]

Signaling Pathway:

References

- 1. pnas.org [pnas.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

The Therapeutic Promise of Indazole-3-Carboxylic Acid: An In-depth Technical Guide to Early Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-3-carboxylic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant therapeutic potential across a range of diseases, including cancer, inflammation, and as agents for male contraception. This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research that has illuminated the mechanisms of action, quantitative efficacy, and experimental underpinnings of these promising compounds. Particular focus is given to two of its most notable derivatives: Lonidamine (B1675067), an anti-cancer agent, and Gamendazole, a non-hormonal male contraceptive candidate.

Core Therapeutic Areas and Mechanisms of Action

Early investigations have primarily centered on three therapeutic avenues for this compound derivatives: oncology, male contraception, and anti-inflammatory applications.

Anticancer Activity: The Case of Lonidamine

Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) has been the most extensively studied derivative in the context of oncology. Its primary mechanism of action is the disruption of energy metabolism in cancer cells.[1] Unlike normal differentiated cells, many tumor cells rely heavily on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. Lonidamine selectively targets this metabolic vulnerability through a multi-pronged approach:

-

Inhibition of Mitochondrially Bound Hexokinase: Lonidamine inhibits hexokinase, the enzyme that catalyzes the first committed step of glycolysis.[1] This inhibition is particularly effective against the hexokinase isoforms that are bound to the outer mitochondrial membrane in cancer cells.[1]

-

Inhibition of Mitochondrial Complex II: Lonidamine also targets the succinate-ubiquinone reductase (SQR) activity of Complex II in the mitochondrial electron transport chain.[2] This leads to a decrease in mitochondrial respiration and an increase in the production of reactive oxygen species (ROS), which can induce cell death.

These actions result in a depletion of ATP, the primary energy currency of the cell, and an accumulation of lactate, leading to intracellular acidification and ultimately, apoptosis.

Male Contraception: The Role of Gamendazole

Gamendazole, another this compound derivative, has shown potent, reversible antispermatogenic effects in preclinical models.[3] Its mechanism is distinct from the metabolic disruption seen with Lonidamine. Gamendazole's primary targets within the testis, specifically in the Sertoli cells that support sperm development, are:

-

Heat Shock Protein 90 (HSP90AB1): Gamendazole binds to HSP90AB1 (also known as HSP90β), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling.[4][5]

-

Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1): This protein is also a target of Gamendazole.[4]

The binding of Gamendazole to these proteins in Sertoli cells disrupts the junctional complexes that anchor developing spermatids, leading to their premature release and resulting in infertility.[3] This effect has been shown to be reversible upon cessation of treatment in animal models.

Anti-inflammatory Potential

Derivatives of this compound have also demonstrated anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and exhibit analgesic effects in animal models of inflammation.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from early studies on this compound derivatives.

| Compound | Assay | Cell Line/Model | IC50 / Effective Dose | Reference |

| Lonidamine | Cell Proliferation | Human Lung Cancer (H2030BrM3) | ~140 µM | [8] |

| Lonidamine | Cell Proliferation | Human Lung Cancer (A549) | ~207 µM | [8] |

| Mito-LND | Cell Proliferation | Human Lung Cancer (H2030BrM3) | 0.74 µM | [9] |

| Mito-LND | Cell Proliferation | Human Lung Cancer (A549) | 0.69 µM | [9] |

| Mito-LND | Mitochondrial Complex I Inhibition | Human Lung Cancer (H2030BrM3) | 1.2 µM | [9] |

| Mito-LND | Mitochondrial Complex II Inhibition | Human Lung Cancer (H2030BrM3) | 2.4 µM | [9] |

| Gamendazole | Infertility Rate (100%) | Male Rats (in vivo) | 6 mg/kg (single oral dose) | [10] |

| Compound | Clinical Trial Phase | Cancer Type | Dosage | Observed Response | Reference |

| Lonidamine | Phase I | Advanced Cancer | 60-360 mg/m² (with hyperthermia) | 1 Complete Response, 2 Partial Responses, 3 Improvements, 3 Disease Stabilizations | [11] |

| Lonidamine | Phase II/III (Combination Therapy) | Advanced Breast, Ovarian, Lung Cancer | Not specified | Encouraging results, warranting larger studies | [12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the early studies of this compound derivatives.

Synthesis of Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid)

Materials:

-

1H-indazole-3-carboxylic acid

-

2,4-dichlorobenzyl chloride

-

Sodium hydroxide (B78521)

-

Water

-

Hydrochloric acid

Procedure:

-

Dissolve 5.0g (0.031mol) of 1H-indazole-3-carboxylic acid and 3.70g (0.092mol) of sodium hydroxide in 120ml of water in a 250ml four-necked bottle.[13]

-

Heat the mixture to 90°C with stirring.[13]

-

Add 8.88g (0.037mol) of 2,4-dichlorobenzyl bromide dropwise over approximately 5 minutes.[13]

-

Increase the temperature to approximately 92°C and maintain for 2 hours to complete the reaction.[13]

-

Cool the reaction mixture, filter, and wash the resulting solid.[13]

-

Dry the solid to obtain the crude product.[13]

-

For purification, the crude product can be dissolved in water, the pH adjusted to 2-5 with dilute hydrochloric acid, heated to 40-80°C, cooled, filtered, washed to neutrality, and dried to yield the final product.[14]

Mitochondrial Isolation and Respiration Assay

Materials:

-

Isolation Buffer I & II

-

Respiration Buffer

-

Substrates (e.g., succinate, ADP)

-

MitoXpress Xtra probe

-

96-well microplate

-

Plate reader with temperature control

Procedure:

-

Euthanize the animal and excise the liver.

-

Chop and wash the liver with ice-cold Isolation Buffer I.

-

Homogenize the tissue using a Teflon pestle.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.[15]

-

Wash the mitochondrial pellet with Isolation Buffer I and then with Isolation Buffer II, centrifuging at 10,000 x g for 10 minutes at 4°C after each wash.[15]

-

Resuspend the final mitochondrial pellet in Isolation Buffer II and determine the protein concentration.[15]

-

For the respiration assay, prepare a dilution series of the isolated mitochondria in a 96-well plate.

-

Add the substrate solution (e.g., succinate) and the MitoXpress Xtra probe to each well.

-

Measure the oxygen consumption rate over time using a plate reader at 30°C.[15]

JC-1 Mitochondrial Membrane Potential Assay

Materials:

-

JC-1 reagent

-

Cell culture medium

-

Assay Buffer

-

96-well black culture plate

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells in a 96-well black plate to approximately 80% confluency.[5]

-

Treat the cells with the experimental compounds.

-

Prepare the JC-1 staining solution by diluting the JC-1 reagent in cell culture medium (e.g., 1:10).[5]

-

Add the JC-1 staining solution to each well and incubate at 37°C in a CO2 incubator for 15-30 minutes in the dark.[5]

-

Centrifuge the plate at 400 x g for 5 minutes and carefully aspirate the supernatant.[5]

-

Wash the cells with Assay Buffer, followed by another centrifugation and aspiration step.[5]

-

Analyze the fluorescence immediately. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers).[5] The ratio of red to green fluorescence is used to quantify the change in membrane potential.

Hsp90-Dependent Luciferase Refolding Assay

Materials:

-

Rabbit reticulocyte lysate

-

Firefly luciferase

-

ATP

-

Test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Heat-denature firefly luciferase.

-

In a reaction mixture, combine rabbit reticulocyte lysate, ATP, and the heat-denatured luciferase.

-

Add the test compounds at various concentrations.

-

Incubate the mixture to allow for Hsp90-dependent refolding of the luciferase.

-

Measure the restored luciferase activity using a luminometer after the addition of a luciferase assay reagent.[16]

-

A decrease in luciferase activity in the presence of a test compound indicates inhibition of Hsp90's chaperone function.[16]

Western Blot for AKT and ERBB2 Degradation

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-AKT, anti-ERBB2, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the band intensity for AKT and ERBB2 relative to the loading control indicates degradation of these Hsp90 client proteins.

Primary Sertoli Cell Culture and F-actin Staining

Materials:

-

Testes from immature rats or mice

-

Collagenase, hyaluronidase, DNase I

-

Culture medium (e.g., DMEM/F12) with supplements

-

Methanol (B129727) or paraformaldehyde for fixation

-

Triton X-100 for permeabilization

-

FITC-conjugated phalloidin

-

Mounting medium with DAPI

Procedure:

-

Isolate testes and decapsulate them.

-

Digest the seminiferous tubules with a cocktail of enzymes (collagenase, hyaluronidase, DNase I) to release the cells.[17]

-

Plate the cell suspension and culture in a CO2 incubator. Sertoli cells will form a monolayer.

-

To visualize the F-actin cytoskeleton, fix the cultured Sertoli cells with methanol or paraformaldehyde.[6]

-

Permeabilize the cells with Triton X-100.[6]

-

Incubate the cells with FITC-conjugated phalloidin, which specifically binds to F-actin.[6]

-

Mount the coverslips with a mounting medium containing DAPI to counterstain the nuclei.

-

Visualize the F-actin network using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in the early studies of this compound derivatives.

Caption: Mechanism of action of Lonidamine in cancer cells.

Caption: Mechanism of action of Gamendazole in Sertoli cells.

Caption: General experimental workflow for studying indazole derivatives.

Conclusion and Future Directions

The early studies on this compound and its derivatives have laid a robust foundation for their development as therapeutic agents. The distinct mechanisms of action of compounds like Lonidamine and Gamendazole highlight the chemical tractability of the indazole scaffold to target diverse biological processes. The quantitative data from preclinical and early clinical studies, while promising, underscore the need for further optimization to enhance efficacy and minimize off-target effects.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To design more potent and selective derivatives.

-

Advanced Drug Delivery Systems: To improve the bioavailability and tumor-targeting of these compounds.

-

Combination Therapies: Exploring the synergistic effects of indazole derivatives with other established therapeutic agents.

-

Elucidation of Resistance Mechanisms: Understanding how cancer cells or the reproductive system might develop resistance to these compounds.

The comprehensive experimental protocols and foundational data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals as they continue to explore the full therapeutic potential of this versatile class of molecules.

References

- 1. Video: Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue [jove.com]

- 2. Isolation of Mitochondria from Mouse Skeletal Muscle for Respirometric Assays [jove.com]

- 3. Mitochondrial Isolation from Skeletal Muscle [jove.com]

- 4. raybiotech.com [raybiotech.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of lonidamine derivatives on the inhibition of transformed cell area expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Phase I trial of lonidamine with whole body hyperthermia in advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN103159679A - Synthetic method of anti-tumor medicament lonidamine - Google Patents [patents.google.com]

- 14. CN1594297A - Process for synthesis of lonidamine - Google Patents [patents.google.com]

- 15. agilent.com [agilent.com]

- 16. High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Primary Sertoli Cell Cultures From Adult Mice Have Different Properties Compared With Those Derived From 20-Day-Old Animals - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Indazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Indazole-3-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document outlines the characteristic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for the identification, characterization, and quality control of this compound in a research and development setting.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~13.5 (very broad) | s | COOH |

| ~8.15 | d | H-4 |

| ~7.70 | d | H-7 |

| ~7.45 | t | H-6 |

| ~7.25 | t | H-5 |

Note: The chemical shifts for the aromatic protons are approximate and their assignment is based on the analysis of substituted indazole derivatives. The broad signal at ~13.5 ppm is characteristic of a carboxylic acid proton and an N-H proton of the indazole ring, which may be in exchange or overlapping.

¹³C NMR (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~141 | C-7a |

| ~138 | C-3 |

| ~127 | C-6 |

| ~122 | C-4 |

| ~121 | C-5 |

| ~111 | C-7 |

| ~122 | C-3a |

Note: The chemical shifts are approximate and based on typical values for indazole and carboxylic acid functionalities.

Infrared (IR) Spectroscopy

FTIR (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | N-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1620 | Medium | C=C stretch (Aromatic) |

| ~1500 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch |

| ~750 | Strong | C-H bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 145 | Moderate | [M-OH]⁺ |

| 117 | High | [M-COOH]⁺ or [M-CO₂H]⁺ |

| 90 | Moderate | Further fragmentation |

Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways for carboxylic acids and heterocyclic compounds.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

Referencing: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm).

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse program (zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Referencing: The solvent peak of DMSO-d₆ is used as an internal reference (δ = 39.52 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

FTIR Analysis:

-

Instrument: Fourier Transform Infrared Spectrometer

-

Accessory: Transmission sample holder

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the empty sample compartment is collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Mass Spectrometry Analysis (Electron Ionization):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe with a mass spectrometer.

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature program should be used to ensure elution of the analyte. For a direct insertion probe, the sample is volatilized by heating.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound such as this compound.

An In-depth Technical Guide to the Solubility and Stability of Indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of Indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for formulation development, ensuring product quality, and meeting regulatory requirements.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution characteristics. The following section details the known solubility of this compound in various solvents.

Quantitative Solubility Data

A summary of the available quantitative and qualitative solubility data for this compound is presented in Table 1. Notably, there is a significant amount of data available for its solubility in Dimethyl Sulfoxide (DMSO).

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ≥ 200 mg/mL[1][2] | Quantitative |

| Water | Not Specified | Soluble in polar solvents[3] | Qualitative |

| Alcohols | Not Specified | Soluble in polar solvents[3] | Qualitative |

Experimental Protocol: Equilibrium Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on established pharmaceutical testing guidelines.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl, methanol (B129727), ethanol)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The equilibration time should be sufficient to allow the concentration of the dissolved solid to become constant.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Workflow for Equilibrium Solubility Determination:

Caption: Workflow for determining the equilibrium solubility of a compound.

Stability Profile

Assessing the stability of an API under various environmental conditions is a mandatory step in drug development. This section outlines the known stability characteristics of this compound and provides a protocol for forced degradation studies.

Summary of Stability Data

The stability of this compound has been investigated under photolytic conditions. Information regarding its stability under other stress conditions is limited, but some inferences can be drawn from its chemical structure and the behavior of related compounds.

Table 2: Stability Profile of this compound

| Stress Condition | Observation | Potential Degradation Pathway |

| Photolytic (UV) | Undergoes phototransformation, including rotamerization and tautomerization.[4][5] | Decarboxylation is a known pathway for similar heterocyclic carboxylic acids.[4] |

| Oxidative | Incompatible with oxidizing agents.[5] | Oxidation of the indazole ring system. |

| Acidic/Basic | Data not available. | Hydrolysis of the carboxylic acid group is unlikely under typical conditions, but the indazole ring may be susceptible to degradation at extreme pH. |

| Thermal | Melting point is 266-270 °C with decomposition.[3][6] | Thermal decomposition pathways are not well-defined in the available literature. |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. The following protocol outlines a systematic approach to investigating the degradation of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Calibrated pH meter

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified time.

-

Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 105 °C) for a specified duration. Also, heat a solution of the drug substance.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Analyze the stressed samples, along with an unstressed control sample, using an HPLC-PDA/MS system. The chromatographic method should be developed to separate the parent drug from all degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound under each stress condition.

-

Identify and characterize the degradation products using their retention times, UV spectra, and mass spectral data.

-

Establish the degradation pathways based on the identified degradants.

-

Workflow for Forced Degradation Study:

Caption: A generalized workflow for conducting forced degradation studies.

Potential Degradation Pathway

Based on the available literature, a potential degradation pathway for this compound, particularly under photolytic stress, involves transformations of the indazole ring and the carboxylic acid group.

Caption: Potential photodegradation pathways of this compound.

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound. While significant data exists for its solubility in DMSO, further quantitative studies in aqueous and other organic solvents are warranted for comprehensive formulation development. The stability profile indicates susceptibility to photolytic degradation, and a systematic forced degradation study would be beneficial to fully elucidate its degradation pathways under various stress conditions. The provided experimental protocols offer a robust framework for researchers to generate this critical data, facilitating the development of stable and effective pharmaceutical products containing this compound.

References

The Multifaceted Mechanisms of Indazole-3-Carboxylic Acid Derivatives in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole-3-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities through diverse mechanisms of action. This technical guide provides an in-depth analysis of the core mechanisms of three prominent classes of this compound derivatives: the anti-cancer agent lonidamine (B1675067), the male contraceptive candidate gamendazole (B1674601), and a novel class of calcium-release activated calcium (CRAC) channel blockers. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

The indazole ring is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1] The functionalization of this scaffold, particularly at the 3-position with a carboxylic acid moiety, has given rise to a plethora of derivatives with significant therapeutic potential.[2][3] These compounds interact with a variety of biological targets, leading to distinct and potent pharmacological effects. This guide focuses on the well-characterized mechanisms of lonidamine, gamendazole, and indazole-3-carboxamide CRAC channel inhibitors, highlighting their impact on cellular metabolism, protein homeostasis, and ion channel modulation.

Lonidamine: A Disrupter of Cancer Cell Energy Metabolism

Lonidamine, a derivative of this compound, has been investigated for its anti-cancer properties, which stem from its ability to interfere with the energy metabolism of tumor cells.[4][5] Its mechanism is multi-pronged, targeting several key players in cellular bioenergetics.

Core Mechanisms of Action

Lonidamine's primary anti-neoplastic activity is achieved through the inhibition of key transport proteins and enzymes involved in cellular respiration and glycolysis.[6]

-

Inhibition of Mitochondrial Pyruvate (B1213749) Carrier (MPC): Lonidamine potently inhibits the MPC, which is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[4][6][7] This blockade curtails the fuel supply to the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration.

-

Inhibition of Monocarboxylate Transporters (MCTs): Lonidamine also inhibits MCTs, particularly MCT1, MCT2, and MCT4.[6][7][8] These transporters are crucial for the efflux of lactate, a product of glycolysis, from cancer cells. Inhibition of MCTs leads to intracellular acidification and a disruption of the tumor microenvironment.[9]

-

Inhibition of Mitochondrial Hexokinase: Lonidamine has been shown to inhibit mitochondrially bound hexokinase, the enzyme that catalyzes the first committed step of glycolysis.[4][10][11] This effect is particularly relevant in cancer cells that exhibit high rates of aerobic glycolysis (the Warburg effect).

-

Inhibition of Mitochondrial Respiratory Chain: Lonidamine can also inhibit Complex I and Complex II (succinate-ubiquinone reductase activity) of the electron transport chain, further compromising mitochondrial respiration and ATP production.[12][13][14]

-

Impact on Pentose (B10789219) Phosphate (B84403) Pathway (PPP): By disrupting glycolysis, lonidamine can indirectly suppress the pentose phosphate pathway, leading to a reduction in NADPH and glutathione (B108866) (GSH) levels, thereby increasing oxidative stress within cancer cells.[4][12]

Quantitative Data: Lonidamine Activity

The following table summarizes the key quantitative data for lonidamine's inhibitory activities.

| Target | Parameter | Value | Species/System | Reference(s) |

| Mitochondrial Pyruvate Carrier (MPC) | K_i_ | 2.5 µM | Isolated rat liver mitochondria | [4][7][15] |

| IC_50_ | ~7 µM | Uncoupled pyruvate oxidation in rat heart mitochondria | [4][7] | |

| Monocarboxylate Transporter 1 (MCT1) | K_0.5_ | 36-40 µM | Xenopus laevis oocytes | [4][7] |

| Monocarboxylate Transporter 2 (MCT2) | K_0.5_ | 36-40 µM | Xenopus laevis oocytes | [4][7] |

| Monocarboxylate Transporter 4 (MCT4) | K_0.5_ | 36-40 µM | Xenopus laevis oocytes | [4][7] |

| Mitochondrial Complex I | IC_50_ | 444 µM | H2030BrM3 cells | [13] |

| Mitochondrial Complex II | IC_50_ | 390 µM | H2030BrM3 cells | [13] |

| IC_50_ | ~150 µM | Uncoupled succinate (B1194679) oxidation in rat liver mitochondria | [4][7] | |

| Hexokinase | - | Inhibition at 600 µM | Prostate cancer cells | [4] |

| Cell Proliferation (A549 Lung Cancer) | IC_50_ | 280 µM | A549 cells | [16] |

| Cell Proliferation (MCF-7 Breast Cancer) | IC_50_ | ~170 µM (24h) | MCF-7 cells | [16] |

Signaling Pathway Diagram

Gamendazole: A Novel Male Contraceptive Agent

Gamendazole, another this compound derivative, has been investigated as a potential non-hormonal male contraceptive.[17][18] Its mechanism of action centers on the disruption of spermatogenesis by targeting key proteins within Sertoli cells.

Core Mechanisms of Action

Gamendazole's effects are primarily mediated through its interaction with chaperone and translation elongation factors.[8][17]

-

Targeting HSP90AB1 (HSP90β) and EEF1A1: Gamendazole binds to Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[17][18]

-

Degradation of HSP90 Client Proteins: Inhibition of HSP90 leads to the degradation of its client proteins, such as AKT1 and ERBB2, which are crucial for cell survival and signaling.[17][18]

-

Stimulation of Interleukin 1a (Il1a) Transcription: Gamendazole treatment leads to a rapid increase in the transcription of Il1a in Sertoli cells.[17][19] Interleukin 1 is a known regulator of the junctional complexes between Sertoli cells and spermatids.

-

Disruption of Spermatid Adhesion: The culmination of these effects is the disruption of the Sertoli cell-spermatid junctional complexes, leading to the premature release of spermatids and subsequent infertility.[17]

Quantitative Data: Gamendazole Activity

| Target/Effect | Parameter | Value | Species/System | Reference(s) |

| Il1a Transcription | - | Spike in transcription at 100 nM (60 min) | Primary rat Sertoli cells | [17][19] |

| HSP90AB1 (HSP90β) | Binding | Confirmed by affinity purification | Testis, Sertoli cells, ID8 ovarian cancer cells | [17][18] |

| EEF1A1 | Binding | Confirmed by affinity purification | Testis, Sertoli cells, ID8 ovarian cancer cells | [17][18] |

Signaling Pathway Diagram

Indazole-3-Carboxamides as CRAC Channel Blockers

A more recently identified class of this compound derivatives, the indazole-3-carboxamides, have been shown to be potent blockers of store-operated calcium entry (SOCE) through the calcium-release activated calcium (CRAC) channels.[20][21][22]

Core Mechanisms of Action

These compounds act as direct inhibitors of the CRAC channel, which is a key regulator of calcium signaling in non-excitable cells, including immune cells.

-

Direct Blockade of Orai Channels: The indazole-3-carboxamides directly bind to and block the pore of the Orai1 channel, the pore-forming subunit of the CRAC channel.[22]

-

Inhibition of Calcium Influx: This blockade prevents the influx of extracellular calcium into the cell following the depletion of intracellular calcium stores.[20][21]

-

Modulation of Immune Cell Function: By inhibiting calcium signaling, these compounds can suppress the activation and effector functions of immune cells, such as mast cells and T cells, including degranulation and cytokine release.[20][21][22]

Quantitative Data: Indazole-3-Carboxamide Activity

| Compound | Parameter | Value | Cell Line | Reference(s) |

| Indazole-3-carboxamide 12d | IC_50_ (Ca²⁺ influx) | 0.67 µM | RBL-2H3 | [20] |

| IC_50_ (TNFα production) | 0.28 µM | RBL-2H3 | [20] | |

| Indazole-3-carboxamide 12a | IC_50_ (Ca²⁺ influx) | 1.51 µM | RBL-2H3 | [20] |

| Lead Indazole-3-carboxamides | IC_50_ (Ca²⁺ currents) | 3-4 µM | HEK293 (hOrai1 G98S) | [22] |

Mechanism of Action Diagram

Experimental Methodologies

This section provides an overview of the key experimental protocols used to elucidate the mechanisms of action of this compound derivatives.

Mitochondrial Respiration and Glycolysis Assays

-

Measurement of Oxygen Consumption Rate (OCR):

-

Principle: OCR is a direct measure of mitochondrial respiration. It is typically measured using extracellular flux analyzers (e.g., Seahorse XF Analyzer).

-

General Protocol: Cells are seeded in a specialized microplate. After adherence, the culture medium is replaced with assay medium. The test compound (e.g., lonidamine) is injected, and OCR is measured in real-time. Subsequent injections of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) allow for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[23][24]

-

-

Hexokinase Activity Assay:

-

Principle: Hexokinase activity can be measured using a coupled enzyme assay. The product of the hexokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase to reduce NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

-

General Protocol: Cell lysates are incubated with a reaction mixture containing glucose, ATP, NADP+, and glucose-6-phosphate dehydrogenase. The rate of NADPH formation is measured in the presence and absence of the inhibitor (e.g., lonidamine).[4]

-

Transporter Activity Assays

-

MCT Activity Assay (Xenopus Oocyte Expression System):

-

Principle: Xenopus laevis oocytes are microinjected with cRNA encoding the MCT of interest. The uptake of a radiolabeled substrate (e.g., [¹⁴C]-L-lactate) is then measured.

-

General Protocol: Oocytes expressing the target MCT are incubated with varying concentrations of the inhibitor (e.g., lonidamine) before the addition of the radiolabeled substrate. After a defined incubation period, the oocytes are washed, and the intracellular radioactivity is quantified by scintillation counting to determine the rate of uptake.[25]

-

Protein Binding and Function Assays

-

HSP90 and EEF1A1 Binding Assay (Affinity Purification):

-

Principle: A biotinylated version of the compound of interest (e.g., gamendazole) is used to pull down its binding partners from cell lysates.

-

General Protocol: Biotinylated gamendazole is incubated with cell lysates. The complex is then captured using streptavidin-coated beads. After washing, the bound proteins are eluted and identified by mass spectrometry or Western blotting.[17][18]

-

-

Western Blotting for HSP90 Client Protein Degradation:

-

Principle: Western blotting is used to detect changes in the protein levels of HSP90 clients (e.g., AKT1, ERBB2) following treatment with an HSP90 inhibitor.

-

General Protocol: Cells are treated with the test compound (e.g., gamendazole) for various times. Cells are then lysed, and the proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific to the client proteins and a loading control (e.g., β-actin), followed by incubation with a secondary antibody and chemiluminescent detection.[26]

-

Gene Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR):

-

Principle: qRT-PCR is used to measure the relative changes in the mRNA levels of a target gene (e.g., Il1a).

-

General Protocol: RNA is extracted from cells treated with the test compound (e.g., gamendazole). The RNA is then reverse-transcribed into cDNA. The cDNA is used as a template for PCR with primers specific for the target gene and a reference gene. The amplification of the PCR product is monitored in real-time using a fluorescent dye.[19]

-

Calcium Influx Assay

-

Fluorescence-Based Calcium Imaging:

-

Principle: A calcium-sensitive fluorescent dye (e.g., Fluo-4) is used to measure changes in intracellular calcium concentration.

-

General Protocol: Cells are loaded with the fluorescent dye. Basal fluorescence is measured, and then intracellular calcium stores are depleted using an agent like thapsigargin (B1683126) in a calcium-free medium. Calcium is then added back to the extracellular medium, and the increase in fluorescence due to calcium influx through CRAC channels is monitored in the presence and absence of the inhibitor.[20]

-

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of compounds with diverse and potent biological activities. Lonidamine's ability to disrupt multiple nodes of cancer cell energy metabolism underscores the potential of metabolic targeting in oncology. Gamendazole's unique mechanism of action in Sertoli cells offers a promising avenue for the development of non-hormonal male contraceptives. Furthermore, the discovery of indazole-3-carboxamides as CRAC channel blockers opens up new possibilities for the treatment of inflammatory and autoimmune diseases. The detailed understanding of the mechanisms of action of these compounds, as outlined in this guide, is crucial for their further development and for the rational design of next-generation therapeutics based on the versatile this compound core.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Eukaryotic Translation Elongation Factor 1-α 1 Gamendazole-Binding Site for Binding of 3-Hydroxy-4(1 H)-quinolinones as Novel Ligands with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]